molecular formula C12H16O5 B1524054 5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 134302-12-8

5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B1524054
CAS No.: 134302-12-8
M. Wt: 240.25 g/mol
InChI Key: MIDXSBJOWHMRQD-UHFFFAOYSA-N
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Description

5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione is a versatile small molecule scaffold used in various chemical and pharmaceutical applications. It is known for its unique structure, which includes a cyclopentane ring and a dioxane ring, making it a valuable compound in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid. The reaction proceeds with high yield when acetic anhydride is added slowly to a mixture of acetone, malonic acid, and an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up for industrial applications. The key is to maintain controlled reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and chemical synthesis pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its cyclopentane ring, which provides additional steric and electronic properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

IUPAC Name

5-(cyclopentanecarbonyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-12(2)16-10(14)8(11(15)17-12)9(13)7-5-3-4-6-7/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDXSBJOWHMRQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)C(=O)C2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of cyclopentanecarbonyl chloride (1.100 mL, 9.05 mmol) in DCM (5 mL) was added dropwise to a stirred solution of isopropylidene malonate (1.304 g, 9.05 mmol), and pyridine (1.464 mL, 18.10 mmol) in DCM (20 mL) at 5° C., over a period of 10 minutes under nitrogen. The resulting solution was stiffed at 5° C. for 1 hour and then allowed to warm to 20° C. and stirred for another hour. The reaction mixture was diluted with DCM (100 mL), and washed sequentially with 2M HCl (2×50 mL), water (50 mL), and saturated brine (50 mL). The organic layer was dried over MgSO4, filtered and evaporated to afford crude product, 5-(cyclopentanecarbonyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (2.100 g, 97%) as a brown oil.
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1.1 mL
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1.304 g
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5 mL
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20 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione
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5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 4
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5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione

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